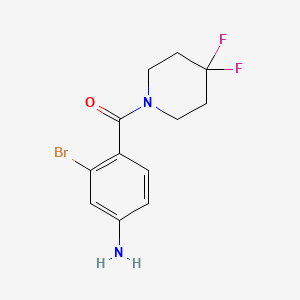
(3-Bromo-2-pyrazinyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-2-pyrazinyl)methanol is a chemical compound with the molecular formula C5H5BrN2O It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromopyrazine with formaldehyde under basic conditions to yield (3-Bromo-2-pyrazinyl)methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-2-pyrazinyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyrazinylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products Formed
Oxidation: 3-Bromo-2-pyrazinylcarboxylic acid.
Reduction: 2-Pyrazinylmethanol.
Substitution: Various substituted pyrazinylmethanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-2-pyrazinyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of (3-Bromo-2-pyrazinyl)methanol depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with particular receptors. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Amino-6-bromo-2-pyrazinyl)methanol: Similar structure but with an amino group instead of a hydroxymethyl group.
2-Pyrazinylmethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2-pyrazinylcarboxylic acid: An oxidized form of (3-Bromo-2-pyrazinyl)methanol.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a compound of interest in medicinal chemistry .
Eigenschaften
Molekularformel |
C5H5BrN2O |
|---|---|
Molekulargewicht |
189.01 g/mol |
IUPAC-Name |
(3-bromopyrazin-2-yl)methanol |
InChI |
InChI=1S/C5H5BrN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2 |
InChI-Schlüssel |
IANKLPMHLBIBLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=N1)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)

![6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde](/img/structure/B13684091.png)



![7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13684110.png)
![3-ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13684117.png)
